molecular formula C14H13BrN2O3S B11676187 N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11676187
M. Wt: 369.24 g/mol
InChI Key: APQBPPHIJHIFCQ-PXNMLYILSA-N
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Description

N'-[(Z)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative featuring a thiophene ring and a substituted benzylidene group. Its Z-configuration arises from the stereoselective condensation of 2-(thiophen-2-yl)acetohydrazide with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under acidic conditions, a method analogous to the synthesis of related hydrazones (e.g., AH1 in ). The compound’s structure is characterized by:

  • Electron-withdrawing groups: A bromo substituent at position 3 and a methoxy group at position 5 on the phenyl ring.
  • Hydrogen-bonding motifs: The hydroxy group at position 4 and the hydrazide NH facilitate intermolecular interactions, which are critical for biological activity and crystallization.

Properties

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H13BrN2O3S/c1-20-12-6-9(5-11(15)14(12)19)8-16-17-13(18)7-10-3-2-4-21-10/h2-6,8,19H,7H2,1H3,(H,17,18)/b16-8-

InChI Key

APQBPPHIJHIFCQ-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC(=O)CC2=CC=CS2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CC2=CC=CS2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s bromo and methoxy substituents enhance electrophilicity compared to AH1’s pyrimidine-thiophene system.
  • Stereochemistry : The Z-configuration in the target compound contrasts with E/Z mixtures in AH1 and E-isomers in fluorinated analogs, impacting binding affinity and crystal packing.

SAR Insights :

  • Halogenation : Bromo substituents (target compound, ) improve lipophilicity and membrane penetration, akin to fluorinated analogs’ enhanced antibacterial activity.
  • Hydrogen-Bonding Capacity: The hydroxy group in the target compound may mimic phenolic moieties in kinase inhibitors, though activity data are lacking.
  • Heterocyclic Modifications : Thiophene and benzimidazole systems () enhance π-π stacking but may reduce solubility compared to purine-based analogs.

Crystallographic and Computational Studies

  • Crystal Packing : Analogous compounds (e.g., ECOWEB in ) form hydrogen-bonded dimers via NH···O and OH···N interactions, suggesting similar behavior in the target compound.
  • Computational Modeling : Density functional theory (DFT) methods (e.g., SHELXL in ) predict the Z-configuration’s stability due to intramolecular hydrogen bonding between the hydrazide NH and methoxy oxygen.

Biological Activity

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is categorized as a Schiff base, formed through the condensation reaction between an aldehyde and a hydrazine derivative. Its molecular formula is C13H11BrN2O3SC_{13}H_{11}BrN_2O_3S with a molecular weight of approximately 355.21 g/mol. The presence of both thiophene and hydrazide functional groups contributes to its unique properties and biological activities.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that this compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death. It shows promising activity against various bacterial strains, including Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Enterococcus faecalis62.5 μM
Escherichia coli125 μM

Anticancer Activity

The compound has demonstrated significant anticancer effects, particularly against human breast cancer cells. Studies reveal that it induces apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and activation of caspases . The cytotoxic effects are characterized by late-stage apoptosis, as indicated by staining techniques that show chromatin condensation and nuclear fragmentation in treated cells.

Table 2: Cytotoxic Effects on Cancer Cells

CompoundCell LineIC50 Value (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)10Induction of apoptosis via mitochondrial pathway

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in microbial growth and cancer cell proliferation.
  • Disruption of Cell Membranes : It affects the integrity of microbial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy Against MRSA : In a clinical study, this compound showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of standard antibiotics like ciprofloxacin .
  • Cytotoxicity in Breast Cancer Models : A study involving MCF-7 breast cancer cells demonstrated that the compound not only inhibited cell proliferation but also induced late apoptotic changes at concentrations as low as 10 μM, highlighting its potential as an effective anticancer agent .

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